2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile

Cross-coupling Nucleophilic aromatic substitution Medicinal chemistry

2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile (CAS 2092245-77-5) is a heterocyclic small molecule with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol, featuring a partially saturated 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core bearing a bromine atom at the 2-position and a cyano (–CN) group at the 3-position. This compound belongs to the broader class of pyrrolo[1,2-a]imidazoles, a scaffold validated across multiple target families including JNK3 kinase (neurodegeneration) and WDR5 (epigenetic oncology).

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 2092245-77-5
Cat. No. B2733139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile
CAS2092245-77-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESC1CC2=NC(=C(N2C1)C#N)Br
InChIInChI=1S/C7H6BrN3/c8-7-5(4-9)11-3-1-2-6(11)10-7/h1-3H2
InChIKeyIQKJEEWLHIPKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile (CAS 2092245-77-5): A Bifunctional Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile (CAS 2092245-77-5) is a heterocyclic small molecule with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol, featuring a partially saturated 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core bearing a bromine atom at the 2-position and a cyano (–CN) group at the 3-position . This compound belongs to the broader class of pyrrolo[1,2-a]imidazoles, a scaffold validated across multiple target families including JNK3 kinase (neurodegeneration) [1] and WDR5 (epigenetic oncology) [2]. Commercial availability from multiple vendors with typical purity specifications of ≥95% positions this molecule as a readily accessible, dual-functionalized intermediate for structure–activity relationship (SAR) exploration and lead optimization .

Why 2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile Cannot Be Replaced by Generic In-Class Analogs


Within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole family, variations in the position and identity of substituents fundamentally alter chemical reactivity and biological target engagement, rendering analogs non-interchangeable. The simultaneous presence of a reactive C2–bromine handle for Pd-catalyzed cross-coupling and an electron-withdrawing C3–cyano group capable of hydrogen-bond acceptor interactions and further cyclization distinguishes this specific regioisomer from both the 3-bromo positional isomer (CAS 914637-88-0) and the C2-bromo analog lacking the nitrile (CAS 1525619-20-8) . Furthermore, patent and literature precedents demonstrate that subtle modifications to the pyrrolo[1,2-a]imidazole core govern selectivity between closely related kinase targets—for example, p38α versus JNK3 selectivity ratios of up to 10-fold depending on substitution pattern [1]—meaning a generic swap can invalidate an entire screening cascade or SAR hypothesis.

Quantitative Differentiation Evidence: 2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile vs. Closest Comparators


C2–Bromo Leaving Group Plus C3–Cyano Acceptor: Unique Reactivity vs. 3-Bromo Positional Isomer

The 2-bromo substituent on the electron-deficient imidazole ring of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile is activated toward Pd-catalyzed Suzuki–Miyaura and Sonogashira cross-couplings by the adjacent C3–cyano group, which withdraws electron density through the conjugated π-system [1]. In contrast, the 3-bromo positional isomer (3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, CAS 914637-88-0) lacks the cyano group and places bromine at the less electrophilic 3-position, resulting in distinctly different reactivity profiles . While no kinetic coupling-rate comparison has been published for this exact pair, the electronic rationale—supported by general heterocyclic chemistry principles—predicts that the C2–Br/C3–CN arrangement enables regioselective sequential derivatization unattainable with the 3-bromo isomer [1].

Cross-coupling Nucleophilic aromatic substitution Medicinal chemistry

Scaffold-Validated JNK3 Inhibition: 2-Substituted Pyrrolo[1,2-a]imidazoles Exhibit Enantiomer-Dependent Potency Up to 20-Fold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold—the core of the target compound—is a validated pharmacophore for JNK3 inhibition with documented enantiomer-dependent potency. Graczyk et al. (2005) demonstrated that (S)-enantiomers of 2-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles achieved JNK3 IC50 values of 233 nM, with a p38α/JNK3 selectivity ratio of up to 10 and up to 20-fold greater JNK3 inhibitory potency than the corresponding (R)-enantiomers [1]. The correlation between JNK3 inhibition and cellular neuroprotection was confirmed in low-K⁺-induced cell death assays in rat cerebellar granule neurons [1]. The C2–bromo group of the target compound serves as the diversification point from which 2-aryl/heteroaryl JNK3 inhibitors are constructed, making this bromo-carbonitrile intermediate the direct synthetic precursor to biologically active analogues [2].

JNK3 Neurodegeneration Kinase inhibitor

WDR5 WIN-Site Inhibitor Lead Development: C2–Aryl Derivatives Achieve <10 nM Binding Affinity

A second target family validated for the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is the WDR5 protein, a chromatin regulatory factor implicated in mixed-lineage leukemia. Getlik et al. (2018) used fragment-based screening and structure-based design to expand 2-substituted pyrrolo[1,2-a]imidazoles, achieving lead compounds with dissociation constants (Kd) below 10 nM and micromolar cellular activity against AML-leukemia cell lines [1]. The 2-position of the scaffold—occupied by bromine in the target compound—was identified as the critical vector for introducing aryl/heteroaryl groups that engage the WIN-site pocket of WDR5. Compounds lacking the 2-substituent showed negligible binding, confirming that the C2-bromo intermediate is an essential gateway to this inhibitor class [2].

WDR5 Epigenetics Leukemia

C3–Cyano Group Enables Tractable Derivatization: Tetrazole, Amide, and Amine Formation vs. C3–H Analogs

The C3–cyano group of the target compound provides a second, orthogonal diversification vector absent in the simpler 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole (CAS 1525619-20-8, MW 187.04, C6H7BrN2) . The nitrile can be selectively transformed into tetrazoles (via [3+2] cycloaddition with azide), primary amides (hydrolysis), or aminomethyl groups (reduction), each yielding distinct pharmacophoric functionality without perturbing the C2–Br handle [1]. The 2-bromo analog lacking the nitrile (CAS 1525619-20-8) limits diversification to a single chemical step, reducing the potential chemical space accessible per intermediate.

Nitrile transformation Bioisostere Diversification

Commercial Purity Benchmarking: ≥95% Specification with Quality Assurance Documentation

Commercially sourced 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile is specified at a minimum purity of 95% by suppliers including AKSci (catalog 9042EK) and Biosynth (via CymitQuimica, ref. 3D-SID24577) . This purity level is comparable to or exceeds that of the simpler analog 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole (CAS 1525619-20-8), which is also listed at 95%+ , indicating that the additional C3–CN functionalization does not compromise commercial quality.

Purity specification Procurement Quality control

Optimal Application Scenarios for 2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile Based on Validated Evidence


JNK3-Focused Kinase Inhibitor Lead Generation and SAR Expansion

This compound serves as the direct synthetic precursor to 2-aryl/heteroaryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitriles, leveraging the Graczyk et al. (2005) pharmacophore model [1]. Researchers should prioritize this intermediate over the 2-bromo scaffold lacking the nitrile because the C3–CN group provides an additional hydrogen-bond acceptor that can engage the kinase hinge region or be transformed into amide/tetrazole bioisosteres. The documented (S)-enantiomer preference (up to 20-fold over R) further justifies the use of this achiral intermediate for subsequent chiral resolution or asymmetric synthesis.

Epigenetic WDR5 WIN-Site Inhibitor Discovery for Mixed-Lineage Leukemia

The structure-based design work by Getlik et al. (2018) demonstrates that the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core with 2-substitution is essential for WDR5 WIN-site engagement, with lead compounds achieving Kd < 10 nM [2]. The C2–Br handle of this compound enables direct Suzuki coupling to install diverse aryl groups for fragment growth, while the C3–CN can be used as a conformational constraint or polarity modulator. Programs targeting WDR5 should select this intermediate because the dual functionalization facilitates rapid, parallel library synthesis.

Dual-Target Chemical Biology Probe Development (JNK3 + WDR5)

Given that the same pyrrolo[1,2-a]imidazole scaffold has been independently validated against both JNK3 [1] and WDR5 [2], this compound enables the synthesis of focused libraries for dual-target profiling. The C2 and C3 diversification handles allow systematic variation at both positions, enabling selectivity profiling across both target families from a single purchased intermediate. This dual-target potential cannot be achieved with the 2-bromo-non-nitrile or 3-bromo analogs.

Fragment-Based Drug Discovery (FBDD) Library Synthesis

With a molecular weight (212.05 g/mol) within fragment-like space and two orthogonal diversification points (C2–Br for cross-coupling, C3–CN for cycloaddition/reduction), this compound is an ideal core scaffold for fragment elaboration libraries. The documented binding of the scaffold to JNK3 [1] and WDR5 [2] provides immediate structure-based design hypotheses, reducing the synthetic risk inherent in fragment growth. Procurement of this single intermediate supports multiple fragment-to-lead campaigns simultaneously.

Quote Request

Request a Quote for 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.